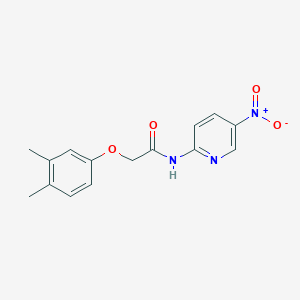
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide, also known as DMNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMNPAA is a member of the acetamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of histone deacetylases, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anticancer properties of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide.
实验室实验的优点和局限性
One of the advantages of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide for lab experiments is its specificity for histone deacetylases, which makes it a useful tool for investigating the role of these enzymes in cancer cell growth. However, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential applications of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide in other areas of medicine, such as the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide and its potential side effects.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide involves several steps, including the reaction of 2-bromo-3,4-dimethylphenol with sodium hydride, followed by the reaction of the resulting compound with 5-nitropyridine-2-carboxylic acid. The final step involves the reaction of the resulting compound with acetyl chloride to yield 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research involves the investigation of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide as a potential treatment for cancer. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has anticancer properties and can inhibit the growth of cancer cells in vitro.
属性
产品名称 |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-3-5-13(7-11(10)2)22-9-15(19)17-14-6-4-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) |
InChI 键 |
QOQYKTJGAGONQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)


![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)
![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)
![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)


![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)